molecular formula C15H25ClN2O5 B13767325 2,2'-((4-Isobutoxy-3-nitrobenzyl)imino)diethanol hydrochloride CAS No. 77905-49-8

2,2'-((4-Isobutoxy-3-nitrobenzyl)imino)diethanol hydrochloride

Cat. No.: B13767325
CAS No.: 77905-49-8
M. Wt: 348.82 g/mol
InChI Key: IILZWSKMOXRWIW-UHFFFAOYSA-N
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Description

2,2’-((4-Isobutoxy-3-nitrobenzyl)imino)diethanol hydrochloride is a chemical compound with the molecular formula C15H24N2O5Cl. It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((4-Isobutoxy-3-nitrobenzyl)imino)diethanol hydrochloride typically involves the reaction of 4-isobutoxy-3-nitrobenzaldehyde with diethanolamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-((4-Isobutoxy-3-nitrobenzyl)imino)diethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the hydroxyl groups can produce various esters or ethers.

Scientific Research Applications

2,2’-((4-Isobutoxy-3-nitrobenzyl)imino)diethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-((4-Isobutoxy-3-nitrobenzyl)imino)diethanol hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s hydroxyl groups can also participate in hydrogen bonding and other interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-((4-Butoxy-3-nitrobenzyl)imino)diethanol hydrochloride
  • 2,2’-((4-Methylphenylimino)diethanol

Uniqueness

2,2’-((4-Isobutoxy-3-nitrobenzyl)imino)diethanol hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. The isobutoxy group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules. The nitro group enhances its potential biological activities, making it a valuable compound for research and development.

Properties

77905-49-8

Molecular Formula

C15H25ClN2O5

Molecular Weight

348.82 g/mol

IUPAC Name

bis(2-hydroxyethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azanium;chloride

InChI

InChI=1S/C15H24N2O5.ClH/c1-12(2)11-22-15-4-3-13(9-14(15)17(20)21)10-16(5-7-18)6-8-19;/h3-4,9,12,18-19H,5-8,10-11H2,1-2H3;1H

InChI Key

IILZWSKMOXRWIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C[NH+](CCO)CCO)[N+](=O)[O-].[Cl-]

Origin of Product

United States

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